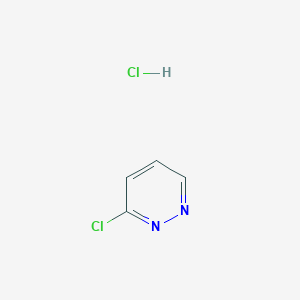

3-Chloropyridazine hydrochloride

Beschreibung

BenchChem offers high-quality 3-Chloropyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672340 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-77-3 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloropyridazine hydrochloride chemical properties

An In-depth Technical Guide to 3-Chloropyridazine Hydrochloride: Properties, Synthesis, and Applications for Drug Development Professionals

Abstract

As a pivotal heterocyclic intermediate, 3-Chloropyridazine hydrochloride serves as a fundamental building block in the landscape of modern medicinal chemistry. Its unique electronic properties and reactive chloro-substituent make it an invaluable scaffold for the synthesis of complex molecular architectures targeting a wide array of biological pathways. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and scientists in drug discovery and development.

Core Chemical and Physical Properties

3-Chloropyridazine hydrochloride is the salt form of 3-Chloropyridazine, often supplied in this manner to improve stability and handling. For most synthetic applications, the free base is generated in situ or used directly, where the hydrochloride is neutralized by a base in the reaction mixture. The fundamental properties of the hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| CAS Number | 856847-77-3 | [1][2][3][4][5] |

| Molecular Formula | C₄H₄Cl₂N₂ | [1][2][5] |

| Molecular Weight | 150.99 g/mol | [1][2][3][5] |

| Alternate Names | 3-Chloro-1,2-diazine hydrochloride | [4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C; Moisture sensitive | [7][8][9] |

| Solubility | Soluble in Chloroform (with heating/sonication), slightly soluble in Methanol | [6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 3-Chloropyridazine and its hydrochloride salt is critical for confirming identity and purity before its use in multi-step syntheses. The primary analytical techniques employed are NMR, IR, and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridazine ring. The chemical shifts and coupling patterns are characteristic of the heteroaromatic system and are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. Spectroscopic data is available from various suppliers and databases.[7][10]

-

¹³C NMR : The carbon spectrum provides information on the four unique carbon atoms in the pyridazine ring, with the carbon atom attached to the chlorine appearing at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic ring, as well as the C-Cl stretch.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the parent compound, 3-Chloropyridazine. A typical electron impact (EI) or electrospray (ES) mass spectrum will show a molecular ion peak (M+) cluster characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[10][11] For example, a mass spectrum of the free base, 3-Chloropyridazine, would show a prominent peak around m/z 114/116.[11]

Synthesis and Reactivity: The Chemist's Perspective

The utility of 3-Chloropyridazine hydrochloride lies in its straightforward synthesis and predictable reactivity, making it a reliable synthetic intermediate.

Synthesis Protocol: Chlorination of Pyridazinone

The most common and efficient synthesis of 3-Chloropyridazine involves the chlorination of a pyridazinone precursor, such as 3(2H)-pyridazinone or 3-hydroxypyridazine.[11][12] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting hydroxyl groups on heteroaromatic rings into chlorides.

Experimental Protocol: Synthesis of 3-Chloropyridazine [11][12]

-

Reaction Setup : To 3(2H)-pyridazinone (1.0 eq), add phosphorus oxychloride (POCl₃) (approx. 10 volumes) in a flask equipped with a reflux condenser.

-

Heating : Heat the reaction mixture to 90°C and maintain for 4 hours. The causality for heating is to provide the necessary activation energy for the chlorination reaction to proceed at a practical rate.

-

Quenching : After cooling the reaction mixture to room temperature, it is slowly and carefully poured onto crushed ice (approx. 100g per 1g of starting material). This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The purpose of quenching with ice is to hydrolyze the excess reactive POCl₃ and to control the temperature during neutralization.

-

Neutralization : The acidic aqueous mixture is then carefully basified, for example, with a 50% NaOH solution, until the pH is strongly alkaline. This step neutralizes the hydrochloric acid formed and the phosphoric acid byproducts, ensuring the product is in its free base form for extraction.

-

Extraction : The aqueous layer is extracted multiple times with a suitable organic solvent like dichloromethane (CH₂Cl₂) or chloroform (3 x 150 mL).[11]

-

Workup : The combined organic extracts are washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.[11][12]

-

Isolation : The solvent is removed under reduced pressure (rotary evaporation) to yield the crude 3-Chloropyridazine, which can be further purified by column chromatography if necessary.[11]

Caption: Synthetic workflow for 3-Chloropyridazine.

Core Reactivity: Nucleophilic Aromatic Substitution

The primary mode of reactivity for 3-Chloropyridazine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, activates the chlorine atom at the 3-position for displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility in building more complex molecules.

Common nucleophiles include:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides and Phenoxides

-

Carbon nucleophiles (in metal-catalyzed cross-coupling reactions)

Sources

- 1. 3-Chloropyridazine hydrochloride | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloropyridazine hydrochloride | 856847-77-3 [chemicalbook.com]

- 3. 3-CHLOROPYRIDAZINE HYDROCHLORIDE | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 856847-77-3 Cas No. | 3-Chloropyridazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [m.chemicalbook.com]

- 7. 856847-77-3|3-Chloropyridazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 3-chloropyridazine hydrochloride(856847-77-3) 1H NMR [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

3-Chloropyridazine hydrochloride CAS number 856847-77-3

An In-Depth Technical Guide to 3-Chloropyridazine Hydrochloride (CAS 856847-77-3): A Key Intermediate in Modern Synthesis

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic use of heterocyclic building blocks is paramount to the successful development of novel active compounds. Among these, 3-Chloropyridazine hydrochloride (CAS 856847-77-3) emerges as a highly valuable and versatile intermediate. Its structure, featuring an electron-deficient pyridazine ring activated by a chloro-substituent, provides a reactive handle for a multitude of synthetic transformations. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it an attractive choice for laboratory and industrial applications.

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of 3-Chloropyridazine hydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its reactivity, and its proven utility in constructing complex molecular architectures, all grounded in authoritative references.

Part 1: Physicochemical Properties & Characterization

A thorough understanding of a reagent's properties is the foundation of its effective application. 3-Chloropyridazine hydrochloride is typically supplied as a solid with a purity of 97% or greater.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 856847-77-3 | [1][3][4] |

| Molecular Formula | C₄H₃ClN₂·HCl (or C₄H₄Cl₂N₂) | [1][5][6] |

| Molecular Weight | ~150.99 g/mol | [3][5][6] |

| IUPAC Name | 3-chloropyridazine;hydrochloride | [3][6] |

| Synonyms | 3-Chloro-1,2-diazine hydrochloride | [5] |

| SMILES | C1=CC(=NN=C1)Cl.Cl | [3][6][7] |

| InChI Key | VYNOESFHQDZAMP-UHFFFAOYSA-N | [6][8] |

| Storage Conditions | Store in a cool, dry place; Refrigerator (2-8°C) for long-term storage | [1][3] |

Structural Elucidation and Advanced Characterization

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the identity and purity of 3-Chloropyridazine hydrochloride. Spectroscopic data for this compound are available from various chemical suppliers and databases.[9][10]

For hydrochloride salts of active pharmaceutical ingredients (APIs) and key intermediates, ³⁵Cl solid-state NMR (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for characterization.[11] It can provide a unique fingerprint of the solid-state form, distinguish between polymorphs, and even characterize the material directly within a formulated dosage form without interference from excipients.[11] Given the importance of quality control in drug development, employing such advanced methods can provide invaluable insights into the material's solid-state structure and stability.

Part 2: Synthesis and Manufacturing

The synthesis of 3-Chloropyridazine hydrochloride is efficiently achieved through a two-step process starting from the readily available 3(2H)-Pyridazinone. The core of the synthesis is the conversion of the cyclic amide (or its enol tautomer) into a chloro-heterocycle, a classic and robust transformation in heterocyclic chemistry.

Workflow: Synthesis of 3-Chloropyridazine Hydrochloride

Caption: Synthetic pathway from 3(2H)-Pyridazinone to 3-Chloropyridazine hydrochloride.

Experimental Protocol: Synthesis of 3-Chloropyridazine

The following protocol is a synthesized representation based on established methods for the chlorination of pyridazinones.[12]

Step 1: Chlorination of 3(2H)-Pyridazinone

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging: To the flask, add 3(2H)-pyridazinone (1.0 mol equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 8-10 mol equivalents) to the flask. The reaction is typically performed using POCl₃ as both the reagent and the solvent.[12]

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) for 4 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with extreme caution.

-

Neutralize the acidic solution by adding a base, such as 50% sodium hydroxide solution or ammonia, until the pH is alkaline.[12]

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[12]

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure to yield crude 3-Chloropyridazine. Further purification can be achieved via silica gel column chromatography if necessary.[13]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-Chloropyridazine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Chloropyridazine hydrochloride.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and cost-effective dehydrating and chlorinating agent. It reacts with the keto/enol tautomer of the pyridazinone to form a phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the desired product.

-

Excess Reagent: Using POCl₃ in excess ensures the reaction goes to completion and serves as the reaction medium, eliminating the need for an additional high-boiling solvent.

-

Aqueous Workup: The quench with ice hydrolyzes the highly reactive excess POCl₃. The subsequent basification is necessary to deprotonate any protonated product and ensure it partitions into the organic layer during extraction.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Chloropyridazine hydrochloride lies in the reactivity of the chlorine atom at the C3 position. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring and makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism: Nucleophilic Aromatic Substitution (SNAr)dot

Sources

- 1. 3-CHLOROPYRIDAZINE HYDROCHLORIDE | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 856847-77-3 Cas No. | 3-Chloropyridazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. clearsynth.com [clearsynth.com]

- 4. 856847-77-3 | CAS DataBase [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chloropyridazine hydrochloride | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-pyridazine hydrochloride | 856847-77-3 | FC54409 [biosynth.com]

- 8. 856847-77-3 | 3-Chloropyridazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. 3-chloropyridazine hydrochloride | 856847-77-3 [chemicalbook.com]

- 10. 3-chloropyridazine hydrochloride(856847-77-3) 1H NMR [m.chemicalbook.com]

- 11. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]

Synthesis of 3-Chloropyridazine hydrochloride from pyridazinone

An In-depth Technical Guide for the Synthesis of 3-Chloropyridazine Hydrochloride from Pyridazinone

Abstract

This guide provides a comprehensive and technically detailed methodology for the synthesis of 3-chloropyridazine hydrochloride, a pivotal intermediate in pharmaceutical research and drug development.[1][2] The synthesis commences from the readily available precursor, 3(2H)-pyridazinone. This document elucidates the underlying chemical principles, presents a field-proven, step-by-step experimental protocol, and emphasizes critical safety procedures required for handling the hazardous reagents involved. Intended for researchers, medicinal chemists, and process development scientists, this whitepaper integrates mechanistic insights with practical, actionable guidance to ensure a safe, reliable, and reproducible synthesis.

Introduction: The Strategic Importance of 3-Chloropyridazine

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its unique 1,2-diazine structure imparts specific electronic and steric properties, making it a valuable building block for targeting various biological pathways. 3-Chloropyridazine, and its more stable hydrochloride salt, serves as a versatile precursor for introducing the pyridazine core into complex molecules through nucleophilic substitution reactions.[1] Its application spans the development of novel anticancer agents, antivirals, and inhibitors for various enzyme targets.[2][3]

This guide focuses on the robust and widely adopted chlorination of 3(2H)-pyridazinone using phosphorus oxychloride (POCl₃), a powerful and effective, albeit hazardous, chlorinating agent.

Reaction Mechanism and Scientific Rationale

The conversion of a pyridazinone to a chloropyridazine is not a simple hydroxyl substitution but a nuanced process involving tautomerism and phosphorylation. Understanding this mechanism is paramount to optimizing reaction conditions and ensuring success.

Tautomerism: The starting material, 3(2H)-pyridazinone, exists in a tautomeric equilibrium with its aromatic alcohol form, 3-hydroxypyridazine. While the amide tautomer is often more stable, the reaction proceeds through the more nucleophilic hydroxyl tautomer.

Chlorination Mechanism: The reaction with phosphorus oxychloride (POCl₃) occurs in two distinct stages.[4]

-

Phosphorylation: The hydroxyl group of 3-hydroxypyridazine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate, effectively converting the poor leaving group (-OH) into an excellent leaving group (-OP(O)Cl₂).

-

Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction medium, then acts as a nucleophile, attacking the C3 position of the pyridazine ring. This results in the displacement of the phosphate group and the formation of the desired 3-chloropyridazine.

The use of excess POCl₃ is common practice, serving both as the chlorinating reagent and as a non-aqueous solvent, driving the equilibrium towards the product.[5]

Caption: Reaction mechanism for the chlorination of pyridazinone.

Mandatory Safety Protocols: Handling Phosphorus Oxychloride

Trustworthiness in protocol design begins with safety. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[6] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with robust ventilation.[7][8]

-

Personal Protective Equipment (PPE): A full complement of PPE is required:

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[8] Keep a Class D fire extinguisher and appropriate spill containment materials (e.g., dry sand, absorbent clay) nearby. DO NOT USE WATER to extinguish a POCl₃ fire or clean a spill.[8][10]

-

Reaction Quenching: The quenching of POCl₃ is extremely exothermic and releases large volumes of toxic hydrogen chloride (HCl) gas.[6] This procedure must be performed slowly, with adequate cooling (ice bath), and inside a fume hood.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures to provide a reliable method for laboratory-scale synthesis.[1][11]

Reagents and Materials

| Reagent / Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 3(2H)-Pyridazinone | 96.09 | 10.0 g | 0.104 mol | Starting material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 80 mL | 0.87 mol | Reagent and solvent; use in large excess |

| Crushed Ice / Deionized Water | 18.02 | ~800 g / 800 mL | - | For quenching |

| Sodium Hydroxide (NaOH), 50% w/w | 40.00 | As needed | - | For neutralization |

| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 200 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

| Hydrochloric Acid (HCl) in Ether | - | As needed | - | For salt formation |

Step-by-Step Procedure

Part A: Chlorination Reaction

-

Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any traces of water. Attach a drying tube filled with calcium chloride or a nitrogen/argon inlet to the top of the condenser.

-

Reagent Charging: In the fume hood, carefully add 3(2H)-pyridazinone (10.0 g) to the flask. Subsequently, add phosphorus oxychloride (80 mL) to the flask. The mixture may be stirred gently.

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 105-110 °C) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/ammonia, extracting with ethyl acetate, and spotting on a silica plate.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the dark mixture to cool to room temperature.

Part B: Work-up and Isolation of Free Base

-

Quenching (CRITICAL STEP): Prepare a large beaker (2 L) containing approximately 800 g of crushed ice. Slowly and cautiously , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this step deep within the fume hood.

-

Neutralization: After the initial quench subsides, continue stirring the aqueous mixture in an ice bath. Slowly add 50% aqueous sodium hydroxide solution to neutralize the mixture. The goal is to reach a pH > 9. Monitor the pH using litmus paper or a pH meter.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Washing and Drying: Combine the organic extracts and wash them with saturated brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloropyridazine as a yellow to brown solid or oil.[1]

Part C: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 3-chloropyridazine in anhydrous diethyl ether (~150 mL).

-

Precipitation: While stirring, slowly add a saturated solution of HCl in diethyl ether (or bubble dry HCl gas through the solution) until no further precipitation is observed.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid product with a small amount of cold diethyl ether to remove non-polar impurities.

-

Drying: Dry the final product, 3-chloropyridazine hydrochloride, under vacuum to yield a stable, crystalline solid.

Expected Yield

Yields for this reaction typically range from 60% to 75%.[1]

Purification and Characterization

-

Purification: The crude free base can be purified by silica gel column chromatography if necessary before salt formation, typically using a hexane/ethyl acetate eluent system.[11][12] The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

Workflow Visualization

Caption: Overall workflow for the synthesis of 3-Chloropyridazine HCl.

Conclusion

The synthesis of 3-chloropyridazine hydrochloride from pyridazinone via phosphorus oxychloride is a fundamental and enabling transformation in medicinal chemistry. This guide provides a robust framework for its successful execution, grounded in a clear understanding of the reaction mechanism and an unwavering commitment to safety. By following this detailed protocol, researchers can reliably produce high-quality material, facilitating the advancement of drug discovery programs that rely on this critical heterocyclic building block.

References

-

Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

National Center for Biotechnology Information (NCBI). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 11. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 12. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 3-Chloropyridazine Hydrochloride

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic properties of 3-Chloropyridazine hydrochloride (C₄H₄Cl₂N₂), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available experimental spectra for the hydrochloride salt, this document leverages foundational spectroscopic principles and data from the corresponding free base, 3-chloropyridazine, to present a robust, predictive guide to its spectral characteristics. This approach ensures that researchers have a reliable reference for identification, purity assessment, and structural elucidation.

Molecular Structure and its Spectroscopic Implications

3-Chloropyridazine hydrochloride is the salt formed by the protonation of one of the nitrogen atoms of the 3-chloropyridazine ring by hydrochloric acid. The parent molecule is an aromatic six-membered heterocycle with two adjacent nitrogen atoms. The presence of the electronegative chlorine atom and the diazine core significantly influences the electronic environment of the ring, which is further modulated by protonation in the hydrochloride salt. This protonation is expected to have a pronounced effect on the Nuclear Magnetic Resonance (NMR) spectra due to changes in electron density and deshielding effects.

dot graph "3_Chloropyridazine_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N+", pos="-0.866,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"]; Cl [label="Cl", pos="-1.732,-1!"]; H_plus [label="H", pos="-1.5,1!", color="#4285F4", fontcolor="#FFFFFF"]; Cl_minus [label="Cl-", pos="2,1.5!", color="#34A853", fontcolor="#FFFFFF"];

// Bond edges N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1; C3 -- Cl; N2 -- H_plus;

// Dashed line for ionic interaction H_plus -- Cl_minus [style=dashed, color="#5F6368"]; } Caption: Molecular structure of 3-Chloropyridazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the pyridazine ring in the hydrochloride salt is anticipated to cause a general downfield shift of the proton and carbon signals due to the increased positive charge and resulting deshielding of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloropyridazine hydrochloride is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom, these protons will be significantly deshielded. Protonation will further enhance this effect.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloropyridazine Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet of doublets | J(H4-H5) ≈ 8.5, J(H4-H6) ≈ 1.5 |

| H-5 | 7.8 - 8.1 | Triplet of doublets | J(H5-H4) ≈ 8.5, J(H5-H6) ≈ 5.0 |

| H-6 | 9.2 - 9.5 | Doublet of doublets | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 |

Causality of Predictions: The predicted chemical shifts are based on the known spectrum of 3-chloropyridazine, with an anticipated downfield shift of 0.5-1.0 ppm for all protons upon protonation. The coupling constants are typical for ortho and meta coupling in pyridazine systems. The H-6 proton is expected to be the most deshielded due to its proximity to the protonated nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four signals are expected for the four carbon atoms of the pyridazine ring. Similar to the proton signals, the carbon signals are expected to be shifted downfield in the hydrochloride salt compared to the free base.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloropyridazine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 152 - 155 |

| C-4 | 125 - 128 |

| C-5 | 132 - 135 |

| C-6 | 150 - 153 |

Causality of Predictions: The carbon atom bearing the chlorine (C-3) and the carbon adjacent to the protonated nitrogen (C-6) are expected to be the most downfield. The predicted values are extrapolated from data for similar heterocyclic systems and take into account the deshielding effect of protonation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Chloropyridazine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the acidic proton may be observable.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation).

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; a [label="Weigh Sample"]; b [label="Dissolve in\nDeuterated Solvent"]; c [label="Filter into\nNMR Tube"]; a -> b -> c; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; d [label="Lock, Tune, Shim"]; e [label="Acquire 1D ¹H Spectrum"]; f [label="Acquire 1D ¹³C Spectrum"]; g [label="Acquire 2D Spectra\n(COSY, HSQC, HMBC)"]; d -> e -> f -> g; }

subgraph "cluster_analysis" { label = "Data Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; h [label="Process Spectra"]; i [label="Assign Signals"]; j [label="Structural Elucidation"]; h -> i -> j; }

c -> d; g -> h; } Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Chloropyridazine hydrochloride is expected to be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted FT-IR Absorption Bands for 3-Chloropyridazine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2800 - 2400 | N⁺-H stretch (broad) | Strong, Broad |

| 1620 - 1580 | C=N stretch | Strong |

| 1550 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1000 | In-plane C-H bending | Medium |

| 850 - 750 | Out-of-plane C-H bending | Strong |

| 800 - 700 | C-Cl stretch | Medium |

Causality of Predictions: The most prominent feature for the hydrochloride salt will be the broad and strong absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides. The aromatic C-H, C=N, and C=C stretching vibrations are expected in their typical regions.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-Chloropyridazine hydrochloride sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 3-Chloropyridazine hydrochloride, the mass spectrum will likely show the molecular ion of the free base, 3-chloropyridazine, as the hydrochloride salt will dissociate in the ion source.

Table 4: Predicted Mass Spectrometry Data for 3-Chloropyridazine

| m/z | Predicted Identity | Comments |

| 114/116 | [M]⁺ | Molecular ion peak of 3-chloropyridazine. The 3:1 intensity ratio of the peaks is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| 87/89 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 79 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 52 | [C₄H₄]⁺ | Further fragmentation. |

Causality of Predictions: The molecular ion peak is expected at m/z 114, corresponding to the molecular weight of 3-chloropyridazine with the ³⁵Cl isotope. The presence of the ³⁷Cl isotope will result in a smaller peak at m/z 116. The fragmentation pattern is predicted based on the known fragmentation of similar heterocyclic compounds, involving the loss of stable neutral molecules like HCN and radicals like Cl.

dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C₄H₃ClN₂]⁺\nm/z 114/116"]; F1 [label="[C₃H₂ClN]⁺\nm/z 87/89"]; F2 [label="[C₄H₃N₂]⁺\nm/z 79"]; F3 [label="[C₂H₂N₂]⁺\nm/z 52"];

M -> F1 [label="- HCN"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- Cl"]; } Caption: Predicted mass fragmentation pathway for 3-chloropyridazine.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) is a common method.

-

For LC-MS, Electrospray Ionization (ESI) is typically used, which would likely show the protonated molecule of the free base [M+H]⁺ at m/z 115/117 in the positive ion mode.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloropyridazine hydrochloride. While based on predictive methodologies due to the lack of available experimental data for the salt, the interpretations are grounded in established spectroscopic principles and data from the closely related free base. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data for this and similar compounds. This technical resource is intended to be a valuable tool for scientists engaged in the synthesis, characterization, and application of novel pyridazine derivatives.

References

-

PubChem - National Center for Biotechnology Information. 3-Chloropyridazine.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physical Properties and Stability of 3-Chloropyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazine hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical synthesis.[1] As a chlorinated derivative of pyridazine, its reactivity is of significant interest for the development of novel molecular entities. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent compound.

This guide provides a comprehensive overview of the known physical properties of 3-Chloropyridazine hydrochloride and, more critically, outlines the standard methodologies and scientific rationale for its full characterization. Given the limited publicly available experimental data for this specific salt, this document adopts the perspective of a senior application scientist, emphasizing the necessary protocols to ensure data integrity and guide further research.

Physicochemical Identity

The fundamental identity of a chemical substance is the bedrock of all subsequent research. For 3-Chloropyridazine hydrochloride, the core identifiers are well-established.

| Property | Value | Source(s) |

| CAS Number | 856847-77-3 | [2][3][4] |

| Molecular Formula | C₄H₄Cl₂N₂ | [2][5] |

| Molecular Weight | 150.99 g/mol | [2][5] |

| IUPAC Name | 3-chloropyridazine;hydrochloride | [2] |

| Synonyms | 3-Chloro-1,2-diazine hydrochloride | [4] |

| SMILES | C1=CC(=NN=C1)Cl.Cl | [2] |

Analysis of Physical Properties: A Methodological Approach

A thorough understanding of a compound's physical properties is critical for its application in synthesis, formulation, and biological assays. Where experimental data for 3-Chloropyridazine hydrochloride is not publicly available, this section details the standard protocols for its determination.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity substance. While no specific melting point for the hydrochloride salt is consistently reported in the reviewed literature, the parent compound, 3-Chloropyridazine (CAS 1120-95-2), is a solid.[6]

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is preferred over traditional melting point apparatus as it provides more quantitative data, including the onset of melting, peak maximum, and enthalpy of fusion, which can be used to assess purity.

-

Methodology:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of 3-Chloropyridazine hydrochloride into a non-reactive aluminum pan.

-

Crimp the pan to ensure a sealed environment, minimizing sublimation or decomposition effects. Use a pinhole lid if volatilization is expected.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the endothermic melting peak.

-

Solubility

Solubility is a critical parameter for reaction chemistry, purification, and formulation. For the free base, 3-Chloropyridazine, qualitative solubility is noted as slight in methanol and very slight in heated chloroform.[6] The hydrochloride salt is expected to have significantly higher aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

-

Methodology:

-

Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

-

Add an excess of 3-Chloropyridazine hydrochloride to each vial, ensuring a visible amount of undissolved solid remains.

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

General Characterization Workflow

A logical workflow is essential for the systematic characterization of a research chemical.

Caption: General workflow for the physicochemical characterization of a research compound.

Stability Profile and Degradation Pathways

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities. While specific stability studies on 3-Chloropyridazine hydrochloride are not publicly documented, its structure allows for informed predictions. The pyridazine ring can be susceptible to nucleophilic attack, and like many hydrochloride salts, the compound may be hygroscopic.

Forced Degradation Studies

To proactively identify potential degradation pathways, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

-

Rationale: This study is foundational in drug development and chemical research to understand degradation mechanisms, develop stability-indicating analytical methods, and predict long-term stability.

-

Methodology:

-

Preparation: Prepare solutions of 3-Chloropyridazine hydrochloride (e.g., at 1 mg/mL) in various stress media.

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours).

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature. The rate of hydrolysis is often pH-dependent.[7]

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution and the solid powder to a calibrated light source (e.g., ICH-compliant light cabinet providing UV and visible light).

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate the parent compound from any degradants. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed and can be identified.

-

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Recommended Storage and Handling

Based on available supplier data and general chemical principles, proper storage is crucial to maintain the integrity of 3-Chloropyridazine hydrochloride.

-

Temperature: Long-term storage in a refrigerator (2-8°C) is consistently recommended.[5][6]

-

Atmosphere: Store in a tightly sealed container.[8] For the free base, storage under an inert atmosphere (nitrogen or argon) is suggested, which is also a prudent measure for the hydrochloride salt to prevent moisture uptake and potential oxidative degradation.[6]

-

Moisture: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a dry, cool place.[3][9]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

Conclusion

3-Chloropyridazine hydrochloride is a key synthetic intermediate whose utility is dependent on a clear understanding of its physicochemical properties and stability. While comprehensive experimental data in the public domain is limited, this guide provides the scientific framework necessary for its characterization. By employing standard methodologies such as DSC, the shake-flask solubility method, and systematic forced degradation studies, researchers can generate the robust data required to confidently utilize this compound in their work. Adherence to recommended storage conditions is essential to ensure its purity and reactivity over time.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790889, 3-Chloropyridazine hydrochloride. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 3-CHLOROPYRIDAZINE HYDROCHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12287, 3-Chloropyridine. Retrieved from [Link]

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

-

Wang, Y., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Applied Sciences. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chloropyridazine hydrochloride | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLOROPYRIDAZINE HYDROCHLORIDE | 856847-77-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 3-CHLOROPYRIDAZINE CAS#: 1120-95-2 [m.chemicalbook.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

3-Chloropyridazine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Importance of the Pyridazine Core in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, consistently appearing in the structures of numerous approved therapeutic agents. Among these, the 1,2-diazine known as pyridazine has emerged as a "privileged structure" due to its unique physicochemical properties.[1][2] The pyridazine ring is characterized by weak basicity, a significant dipole moment that facilitates π-π stacking, and a robust capacity for dual hydrogen bonding—attributes that are critical for molecular recognition and drug-target interactions.[3] These features, combined with inherent polarity and a lower potential for cytochrome P450 inhibition, make it an attractive alternative to more common rings like phenyl or pyridine in optimization campaigns.[3]

The introduction of a chlorine atom at the 3-position transforms the pyridazine core into 3-chloropyridazine , a highly versatile and reactive intermediate. The chlorine atom serves as an excellent leaving group, making the C3 position a prime site for functionalization. This strategic placement, activated by the electron-withdrawing nature of the adjacent ring nitrogens, unlocks a vast chemical space for medicinal chemists to explore. The compound is typically supplied as a hydrochloride salt to enhance stability and handling.

Part 2: Physicochemical and Reactivity Profile of 3-Chloropyridazine

Physicochemical Properties

3-Chloropyridazine hydrochloride is a solid at room temperature.[4][5] The pyridazine core's defining feature is its polarity, a result of the two adjacent nitrogen atoms concentrating electron density on one side of the molecule. This high dipole moment can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂ (Free Base) | [6] |

| C₄H₄Cl₂N₂ (HCl Salt) | [7] | |

| Molecular Weight | 114.53 g/mol (Free Base) | [6] |

| 150.99 g/mol (HCl Salt) | [7] | |

| Boiling Point | 241.7 ± 13.0 °C at 760 mmHg | [8] |

| LogP | 0.10 | [8] |

| PSA (Polar Surface Area) | 25.78 Ų | [8] |

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of 3-chloropyridazine lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The reaction mechanism is driven by the electron-deficient nature of the pyridazine ring. The two nitrogen atoms inductively withdraw electron density, making the carbon atoms, particularly C3 and C6, electrophilic. This effect makes the C-Cl bond at the C3 position highly activated towards attack by nucleophiles.[9][10]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[11] This intermediate is resonance-stabilized by the heterocyclic ring. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. This reactivity provides a reliable and efficient pathway to introduce a wide array of functional groups.[9]

Part 3: Synthetic Strategies for 3-Chloropyridazine Derivatives

The C3-chloro group is a versatile handle for introducing diverse substituents through various bond-forming reactions.

Core Synthesis of 3-Chloropyridazine

3-Chloropyridazine itself is commonly synthesized from 3(2H)-pyridazinone (also known as 3-hydroxypyridazine) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13][14] This reaction effectively converts the hydroxyl group into a reactive chloro group.

Key Functionalization Reactions

C-N Bond Formation (Amination)

The reaction with nitrogen nucleophiles is one of the most common and crucial modifications. Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily displace the C3-chloride to form 3-aminopyridazine derivatives.[12] These derivatives are central to many bioactive molecules, often serving as key hydrogen bond donors or acceptors in interactions with protein targets.[3]

C-O and C-S Bond Formation

Alkoxides, phenoxides (O-nucleophiles), and thiolates (S-nucleophiles) can also displace the chlorine to yield the corresponding ethers and thioethers, further expanding the accessible chemical diversity.

C-C Bond Formation (Palladium-Catalyzed Cross-Coupling)

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the functionalization of heteroaromatic halides.[15] Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the direct formation of C-C bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups.[16][17][18] These reactions are highly efficient for creating complex molecular architectures that are often difficult to synthesize via classical methods.[17]

// Central Node core [label="3-Chloropyridazine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Derivative Nodes amines [label="3-Aminopyridazines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ethers [label="3-Alkoxy/Aryloxypyridazines", fillcolor="#34A853", fontcolor="#FFFFFF"]; thioethers [label="3-Thioetherpyridazines", fillcolor="#FBBC05", fontcolor="#202124"]; coupled [label="3-Aryl/Alkenylpyridazines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges with reaction types core -> amines [label=" SNAr (R₂NH)\n(C-N Formation)", color="#5F6368"]; core -> ethers [label=" SNAr (RO⁻)\n(C-O Formation)", color="#5F6368"]; core -> thioethers [label=" SNAr (RS⁻)\n(C-S Formation)", color="#5F6368"]; core -> coupled [label=" Pd-Coupling (e.g., Suzuki)\n(C-C Formation)", color="#5F6368"]; } caption: "Key Reactivity Hubs of the 3-Chloropyridazine Core."

Experimental Protocol: Synthesis of a 3-Arylaminopyridazine Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction to form a C-N bond, a cornerstone transformation in medicinal chemistry programs.

Objective: To synthesize N-(aryl)-pyridazin-3-amine from 3-chloropyridazine and an aryl amine.

Reagents & Materials:

-

3-Chloropyridazine (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or isopropanol

-

Base (optional, e.g., NaHCO₃ or K₂CO₃, 2.0 eq)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add 3-chloropyridazine (e.g., 1.14 g, 10 mmol) and the substituted aniline (11 mmol).

-

Add the solvent (e.g., 20 mL of DMF). If a base is required to scavenge the HCl byproduct, it is added at this stage.[12]

-

Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Heat the reaction mixture to reflux (typically 90-120 °C) with vigorous stirring.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to 24 hours.[19]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 3-arylaminopyridazine.[12]

Causality: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cationic species without interfering with the nucleophile. Heating is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyridazine ring in the intermediate state.[9]

Part 4: Case Studies: 3-Chloropyridazine Derivatives in Drug Discovery

The versatility of the 3-chloropyridazine scaffold is best illustrated by its incorporation into clinical candidates and approved drugs targeting a range of diseases.

Case Study 1: Cediranib (AZD2171) - VEGFR Inhibitor

Target and Mechanism of Action: Cediranib is a potent, orally administered inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[20] It strongly inhibits KDR (VEGFR-2), Flt-1 (VEGFR-1), and Flt-4 (VEGFR-3), as well as c-Kit and PDGFRβ.[21][22] By blocking VEGF signaling, Cediranib inhibits angiogenesis—the formation of new blood vessels—a process critical for tumor growth and survival.[23] This effectively starves the tumor of necessary nutrients.[24]

Structure-Activity Relationship (SAR): The core structure of Cediranib is an indole-ether quinazoline. While not a direct derivative of 3-chloropyridazine, its development showcases the importance of related nitrogen heterocycles in kinase inhibition. Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP.[25] The design principles are directly applicable to pyridazine-based scaffolds.

// Nodes VEGF [label="VEGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR [label="VEGFR (Tyrosine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Cediranib [label="Cediranib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Angiogenesis,\nCell Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; Cediranib -> VEGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR -> P1 [label="Activates"]; P1 -> P2; P2 -> P3; } caption: "Simplified VEGFR Signaling Pathway Inhibition by Cediranib."

Case Study 2: Zibotentan (ZD4054) - Endothelin Receptor Antagonist

Target and Mechanism of Action: Zibotentan is a specific antagonist of the endothelin-A (ETA) receptor, with an IC50 of 21 nM, and shows no significant activity at the ETB receptor.[26][27] The endothelin pathway is implicated in various cellular processes, including proliferation and apoptosis. In many cancers, such as prostate and ovarian, ETA receptor activation promotes tumor growth.[26][27] Zibotentan blocks this signaling, thereby inhibiting tumor cell proliferation and angiogenesis.[26][28][29]

Structure-Activity Relationship (SAR): Zibotentan's structure features a pyridinesulfonamide core. The synthesis of such complex molecules often relies on the step-wise functionalization of heterocyclic building blocks. The principles of using halogenated heterocycles like 3-chloropyridazine as precursors for building complex sulfonamides or other derivatives are central to the discovery of molecules like Zibotentan. The synthesis often involves building fragments and coupling them, a strategy where a reactive handle like a C-Cl bond is invaluable.[]

| Drug/Candidate | Target(s) | Therapeutic Area | Role of Heterocycle | IC₅₀ Values |

| Cediranib (AZD2171) | VEGFR-1/2/3, c-Kit, PDGFRβ | Oncology | Kinase Hinge Binding | KDR: <1 nM; Flt1: 5 nM; Flt4: ≤3 nM; c-Kit: 2 nM |

| Zibotentan (ZD4054) | Endothelin-A (ETA) Receptor | Oncology | Core Scaffold | ETA: 21 nM |

Part 5: Future Perspectives and Emerging Applications

The utility of 3-chloropyridazine and its derivatives continues to expand. The pyridazine scaffold is being actively explored in the development of inhibitors for new targets, including glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and various epigenetic targets like bromodomains.[31] Furthermore, its application as a core in designing inhibitors for inflammatory pathways targeting TNF-α and IL-6 is an area of growing interest.[24]

The predictable reactivity of the C-Cl bond also makes 3-chloropyridazine an ideal building block for novel therapeutic modalities. Its potential use in constructing Proteolysis Targeting Chimeras (PROTACs), where it could serve as a linker element or part of the warhead, or in the design of covalent inhibitors, represents exciting new frontiers for this versatile chemical scaffold.

Part 6: Conclusion

3-Chloropyridazine hydrochloride is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its unique electronic properties, combined with the versatile reactivity of the C3-chloro group, provide a reliable and efficient platform for generating vast libraries of diverse compounds. From its fundamental role in SNAr reactions to its application in advanced palladium-catalyzed cross-couplings, this scaffold has proven its worth in the synthesis of complex molecules targeting a wide array of diseases. The continued emergence of pyridazine-containing compounds in clinical pipelines underscores the enduring importance and future potential of this privileged heterocyclic core.[1][3][31]

References

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853. [URL: https://link.springer.com/article/10.1007/s00044-023-03035-9]

- Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [URL: https://pubmed.ncbi.nlm.nih.gov/39121679/]

- Smolecule. (2023). Buy 3-Chloropyridazine | 1120-95-2. [URL: https://www.smolecule.com/cas/1120-95-2.html]

- Pharmaffiliates. How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis?. [URL: https://www.pharmaffiliates.com/en/blog/how-can-3-chloropyridazine-be-prepared-and-used-in-pharmaceutical-synthesis]

- Ma, L. Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [URL: https://pubmed.ncbi.nlm.nih.gov/33129590/]

- ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [URL: https://www.researchgate.net/publication/372792556_Imidazo12-bpyridazine_as_privileged_scaffold_in_medicinal_chemistry_An_extensive_review]

- El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21. [URL: https://pubmed.ncbi.nlm.nih.gov/40814878/]

- Selleck Chemicals. (2024). Cediranib (AZD2171) VEGFR inhibitor. [URL: https://www.selleckchem.com/products/AZD2171.html]

- MedChemExpress. Cediranib (AZD2171) | VEGFR2 Inhibitor. [URL: https://www.medchemexpress.com/cediranib.html]

- Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-cross-coupling-reactions-of-Ohta-Aoyagi/8f2c694a46a67f70b47183e84e5b610c436b1359]

- BOC Sciences. (n.d.). CAS 186497-07-4 Zibotentan. [URL: https://www.bocsci.com/cas-186497-07-4-zibotentan.html]

- OUCI. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [URL: https://ouci.dntb.gov.ua/en/works/CN-464-B977/]

- Stanovnik, B., et al. (2002). Palladium-catalyzed Reactions on Chloropyridazines. Journal of Heterocyclic Chemistry, 39(3), 535-543. [URL: https://www.electronicsandbooks.com/e-books/book/palladium-catalyzed-reactions-on-chloropyridazines-C13243282]

- ChemicalBook. 3-CHLOROPYRIDAZINE synthesis. [URL: https://www.chemicalbook.com/synthesis/1120-95-2.htm]

- El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10662287/]

- Wikipedia. (n.d.). Cediranib. [URL: https://en.wikipedia.org/wiki/Cediranib]

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [URL: https://chempanda.

- TargetMol. (n.d.). Cediranib. [URL: https://www.targetmol.com/compd/Cediranib]

- ResearchGate. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [URL: https://www.researchgate.net/publication/334582379_Ligand-Dependent_Site-Selective_Suzuki_Cross-Coupling_of_35-Dichloropyridazines]

- PubChem. (n.d.). Cediranib. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cediranib]

- ChemicalBook. (2023). 3-chloropyridazine hydrochloride. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82377319.htm]

- PubChem. (n.d.). 3-Chloropyridazine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridazine-hydrochloride]

- PharmaBlock. (n.d.). Pyridazines in Drug Discovery. [URL: https://www.pharmablock.com/media/2020/06/Pyridazines_in_Drug_Discovery.pdf]

- ResearchGate. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [URL: https://www.researchgate.net/publication/344992524_Pyridazine_as_a_privileged_structure_An_updated_review_on_anticancer_activity_of_pyridazine_containing_bioactive_molecules]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. [URL: https://patents.google.

- PubChem. (n.d.). 3-Chloropyridazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11274989]

- Selleck Chemicals. (2024). Zibotentan (ZD4054) Endothelin Receptor antagonist. [URL: https://www.selleckchem.com/products/Zibotentan.html]

- Chemsrc. (2025). 3-Chloropyridazine. [URL: https://www.chemsrc.com/en/cas/1120-95-2_945515.html]

- Santa Cruz Biotechnology. (n.d.). 3-Chloropyridazine hydrochloride. [URL: https://www.scbt.com/p/3-chloropyridazine-hydrochloride-856847-77-3]

- AstraZeneca Open Innovation. (2025). Zibotentan (ZD4054). [URL: https://openinnovation.astrazeneca.

- Wikipedia. (n.d.). Zibotentan. [URL: https://en.wikipedia.org/wiki/Zibotentan]

- PubChem. (n.d.). Zibotentan. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Zibotentan]

- Ghorab, M. M., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(7), 7999-8012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270273/]

- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. [URL: https://www.benchchem.

- ChemicalBook. (2025). 3-CHLOROPYRIDAZINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1265435.htm]

- Kauffmann, T., & Fischer, H. (1973). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 38(14), 2677–2682. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00954a023]

- Zadrazilova, I., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [URL: https://www.mdpi.com/1420-3049/22/2/223]

- Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. [URL: https://www.recipharm.com/sites/default/files/2021-02/OPRD_AKN028_Article_2018.pdf]

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [URL: https://www.researchgate.net/publication/230818314_Nucleophilic_aromatic_substitution_reactions_of_chloropyrimidines]

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [URL: https://www.jocpr.

- Poli, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11514751/]

- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03362a]

- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [URL: https://www.youtube.

- ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [URL: https://chemconnections.org/organic/chem227/Labs/Smell-O-Vision/SNAr-Benzyne.html]

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [URL: https://www.vertexpharmamed.com/hubfs/1_Our_Science/3_Posters_and_Publications/Posters/2011/Design_and_synthesis_of_kinase_inhibitors.pdf]

- Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2017(41), 6120–6144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768399/]

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated rev… [ouci.dntb.gov.ua]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-chloropyridazine hydrochloride | 856847-77-3 [chemicalbook.com]

- 5. 3-Chloropyridazine hydrochloride | C4H4Cl2N2 | CID 45790889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 3-Chloropyridazine | CAS#:1120-95-2 | Chemsrc [chemsrc.com]

- 9. youtube.com [youtube.com]

- 10. chemconnections.org [chemconnections.org]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 14. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]

- 15. jocpr.com [jocpr.com]

- 16. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. benchchem.com [benchchem.com]

- 19. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 20. Cediranib - Wikipedia [en.wikipedia.org]

- 21. selleckchem.com [selleckchem.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. soci.org [soci.org]

- 26. selleckchem.com [selleckchem.com]

- 27. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 28. Zibotentan - Wikipedia [en.wikipedia.org]

- 29. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Commercial Sourcing of 3-Chloropyridazine Hydrochloride

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-Chloropyridazine hydrochloride (CAS No. 856847-77-3). Beyond a simple list of vendors, this document offers a strategic framework for sourcing this critical reagent, emphasizing the importance of supplier-tier differentiation, quality attribute assessment, and practical procurement protocols. By synthesizing technical data with field-proven insights, this guide aims to empower researchers to make informed purchasing decisions, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction to 3-Chloropyridazine Hydrochloride

3-Chloropyridazine hydrochloride is a heterocyclic organic compound that serves as a vital building block in modern medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules.[1][2] The hydrochloride salt form often enhances stability and simplifies handling compared to the free base.

Chemical Properties and Structure

-

Chemical Name: 3-Chloropyridazine hydrochloride

-